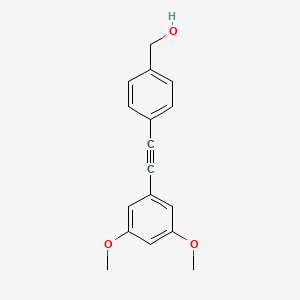

(4-((3,5-Dimethoxyphenyl)ethynyl)phenyl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(4-((3,5-Dimethoxyphenyl)ethynyl)phenyl)methanol is an organic compound with a complex structure that includes a phenyl ring substituted with a methanol group and an ethynyl linkage to another phenyl ring bearing two methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((3,5-Dimethoxyphenyl)ethynyl)phenyl)methanol typically involves a multi-step process. One common method starts with the preparation of 3,5-dimethoxyphenylacetylene, which is then coupled with 4-bromobenzyl alcohol using a palladium-catalyzed Sonogashira coupling reaction. The reaction conditions often include the use of a palladium catalyst, a copper co-catalyst, and a base such as triethylamine in an inert atmosphere .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

(4-((3,5-Dimethoxyphenyl)ethynyl)phenyl)methanol can undergo various chemical reactions, including:

Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.

Substitution: Reagents like boron tribromide (BBr₃) can be used to substitute the methoxy groups.

Major Products

Oxidation: The major products include 4-((3,5-dimethoxyphenyl)ethynyl)benzaldehyde and 4-((3,5-dimethoxyphenyl)ethynyl)benzoic acid.

Reduction: The major product is 4-((3,5-dimethoxyphenyl)ethynyl)phenylmethane.

Substitution: The products depend on the substituent introduced, such as 4-((3,5-dihydroxyphenyl)ethynyl)phenylmethanol when using BBr₃.

Scientific Research Applications

(4-((3,5-Dimethoxyphenyl)ethynyl)phenyl)methanol has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

Mechanism of Action

The mechanism of action of (4-((3,5-Dimethoxyphenyl)ethynyl)phenyl)methanol is not fully understood, but it is believed to interact with various molecular targets and pathways. The methoxy groups and the ethynyl linkage may play a role in its binding affinity and specificity towards certain enzymes or receptors. Further research is needed to elucidate the exact molecular mechanisms involved .

Comparison with Similar Compounds

Similar Compounds

(4-((3,5-Dimethoxyphenyl)ethynyl)benzaldehyde: Similar structure but with an aldehyde group instead of a methanol group.

(4-((3,5-Dimethoxyphenyl)ethynyl)benzoic acid: Similar structure but with a carboxylic acid group instead of a methanol group.

(4-((3,5-Dimethoxyphenyl)ethynyl)phenylmethane: Similar structure but with a methane group instead of a methanol group.

Uniqueness

(4-((3,5-Dimethoxyphenyl)ethynyl)phenyl)methanol is unique due to the presence of both methoxy groups and an ethynyl linkage, which confer distinct chemical properties and potential biological activities.

Biological Activity

The compound (4-((3,5-Dimethoxyphenyl)ethynyl)phenyl)methanol, often referred to as a dimethoxyphenyl derivative, has garnered attention for its potential biological activities, particularly in the context of cancer therapy. This article synthesizes current research findings on the biological activity of this compound, focusing on its interaction with fibroblast growth factor receptors (FGFRs), its pharmacological properties, and relevant case studies.

Chemical Structure

The compound's structure is characterized by a phenolic backbone with ethynyl and dimethoxy substituents, which are crucial for its biological activity. The presence of methoxy groups enhances solubility and may influence receptor binding affinity.

1. FGFR Inhibition

Research indicates that compounds similar to this compound exhibit significant inhibitory effects on FGFRs, which are implicated in various cancers. For instance:

- In vitro Studies : A study highlighted the development of a series of FGFR inhibitors with dimethoxybenzene motifs that demonstrated sub-nanomolar enzymatic activity against FGFRs . The compound under discussion showed promising results in inhibiting FGFR-related signaling pathways.

- In vivo Efficacy : In xenograft models using SNU-16 cells (FGFR2-amplified), the compound effectively suppressed tumor growth at doses of 10 mg/kg . This suggests that it could be a viable candidate for further clinical development in FGFR-driven tumors.

The mechanism through which this compound exerts its effects appears to involve:

- Covalent Binding : Similar compounds have shown irreversible binding to the FGFR kinase domain, leading to prolonged inhibition of downstream signaling pathways associated with tumor growth .

- Selectivity : The compound exhibits selectivity for FGFRs over other kinases, minimizing off-target effects that could lead to adverse reactions .

Pharmacokinetics and Metabolic Stability

Pharmacokinetic studies have shown that modifications to the methoxy groups can enhance the metabolic stability of such compounds. For example:

- Metabolic Stability Tests : Compounds with dimethoxy substituents demonstrated improved resistance to metabolic degradation in liver microsomes compared to their unsubstituted counterparts . This is critical for maintaining therapeutic levels in vivo.

Case Studies

Several case studies illustrate the potential therapeutic applications of this compound:

- Case Study 1 : A patient with advanced cholangiocarcinoma harboring FGFR2 alterations responded positively to treatment with a similar FGFR inhibitor, showcasing an objective response rate of 25.4% . This case underscores the importance of genomic profiling in identifying suitable candidates for targeted therapies.

- Case Study 2 : In another instance involving patients with various solid tumors exhibiting FGFR aberrations, treatment with futibatinib (a related compound) resulted in significant tumor reduction and manageable side effects . These findings support the hypothesis that targeting FGFRs can yield beneficial outcomes in specific patient populations.

Data Tables

Properties

Molecular Formula |

C17H16O3 |

|---|---|

Molecular Weight |

268.31 g/mol |

IUPAC Name |

[4-[2-(3,5-dimethoxyphenyl)ethynyl]phenyl]methanol |

InChI |

InChI=1S/C17H16O3/c1-19-16-9-15(10-17(11-16)20-2)8-5-13-3-6-14(12-18)7-4-13/h3-4,6-7,9-11,18H,12H2,1-2H3 |

InChI Key |

UCPNUKJFLNUQFA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1)C#CC2=CC=C(C=C2)CO)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.